The synthesis of 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one typically involves several key steps:
The synthesis can be performed in one step using optimized reaction conditions that streamline the process and improve yield .
The molecular structure of 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one can be described as follows:
The presence of both electron-donating (benzyloxy) and electron-withdrawing (cyano) groups allows for diverse chemical reactivity and potential interactions with biological targets.
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions:
The mechanism of action for 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one has been primarily studied in relation to its role as an inhibitor of monoamine oxidase B (MAO B).
The physical and chemical properties of 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one has several notable applications:
The systematic naming of this compound follows IUPAC conventions for heterocyclic systems. The parent structure is the 1,3,4-oxadiazol-2(3H)-one ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with a lactam moiety (carbonyl group) at position 2. The substituent at position 5 is a 4-(benzyloxy)phenyl group, denoting a phenyl ring para-substituted with a benzyloxy (phenylmethoxy) functionality. Position 3 carries a 2-cyanoethyl group (–CH₂CH₂C≡N). Consequently, the full IUPAC name is 3-[2-oxo-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazol-3-yl]propanenitrile .
The molecular formula, C₁₈H₁₅N₃O₃, is derived through atomic summation:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Characteristic absorption bands confirm functional groups:
Mass Spectrometry (MS):Electron ionization (EI-MS) exhibits:
Table 1: Key Spectroscopic Assignments
Technique | Region/Peak | Assignment |
---|---|---|
¹H NMR | δ 5.0–5.2 ppm | Benzyloxy –O–CH₂– protons |
δ 4.2–4.5 ppm | Oxadiazole N–CH₂– protons | |
δ 2.8–3.0 ppm | –CH₂–C≡N protons | |
IR | 2200–2260 cm⁻¹ | Nitrile (C≡N) stretch |
1700–1750 cm⁻¹ | Oxadiazolone carbonyl (C=O) stretch | |
MS | m/z 321.3 | Molecular ion (M⁺˙) |
Experimental X-ray crystallographic data for this specific compound is not available in the provided literature. However, structural analogs reveal insights:
The 1,3,4-oxadiazol-2(3H)-one core exhibits tautomerism potential:
Figure: Tautomeric Forms of the Oxadiazole Core
O OH ║ ║ 3N─┐ 3N═┐ │ │ 2C═┘ (A) Lactam 2C─┘ (B) Lactim │ (dominant) │ 5═C─R 5═C─R
Electronic distribution is characterized by:
Table 2: Calculated Electronic Properties of the Oxadiazole Core
Atom/Position | Partial Charge | Role in Electronic Profile |
---|---|---|
O2 (Carbonyl) | -0.55 | Electron-rich site (nucleophilic) |
N4 | -0.32 | Participates in π-conjugation |
C5 | +0.25 | Electron-deficient (electrophilic) |
N3 | -0.15 | Polarized by cyanoethyl substituent |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1